2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide
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Description
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN6O4S and its molecular weight is 514.99. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, including compounds structurally similar to the one , have been used in the synthesis and characterization of novel coordination complexes. These complexes exhibit significant in vitro antioxidant activity. Notably, the coordination process involves various bonding interactions, influencing the complex's overall structure and properties (Chkirate et al., 2019).
Inhibitor Labeling and Pharmacokinetics
Compounds closely related to the pyrazole-acetamide derivative have been synthesized and labeled for studying their pharmacokinetic properties. Such studies are crucial for understanding the distribution and metabolism of potential therapeutic agents (Latli et al., 2015).
Potential Antipsychotic Agents
Research into pyrazole-acetamide derivatives has explored their potential as antipsychotic agents. These compounds exhibit unique pharmacological profiles and provide insights into the structural-activity relationship crucial for drug development (Wise et al., 1987).
Hydrogen Bonding in Molecular Structures
Studies on pyrazole-acetamide derivatives have contributed to understanding the role of hydrogen bonding in forming different molecular conformations. This research has implications for designing drugs with optimized bioavailability and stability (Narayana et al., 2016).
Herbicidal Applications
Research has also explored the use of chloroacetamide derivatives, including pyrazole-acetamide, in herbicides. Such studies are vital for developing effective agricultural chemicals with specific action mechanisms (Weisshaar & Böger, 1989).
Antimicrobial Agents
Pyrazole-acetamide derivatives have been investigated for their potential as antimicrobial agents. This research is crucial for discovering new antibiotics and understanding their action mechanisms (Aly et al., 2011).
Antitumor Evaluation
Studies have evaluated the antitumor activities of pyrazole-acetamide derivatives. Identifying compounds with anticancer properties is vital for developing novel therapeutic agents (El-Morsy et al., 2017).
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O4S/c1-12-5-7-15(14(24)9-12)26-18(31)11-30-20(25)19(23(28-30)35-4)22-27-21(29-34-22)13-6-8-16(32-2)17(10-13)33-3/h5-10H,11,25H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFEXOKJJRSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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